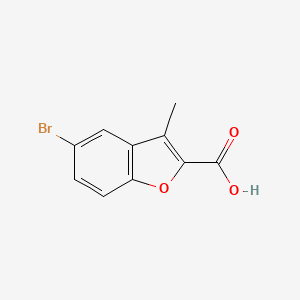

5-bromo-3-methyl-benzofuran-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPAQRBXERJCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368412 | |

| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-08-9 | |

| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the readily available starting material, 4-bromophenol. The synthesis involves a Pechmann condensation to form a coumarin intermediate, followed by a regioselective bromination, and culminates in a microwave-assisted Perkin rearrangement to yield the target benzofuran.

Synthetic Pathway Overview

The synthesis of this compound is strategically designed in three main stages. The initial step involves the acid-catalyzed Pechmann condensation of 4-bromophenol with ethyl acetoacetate to construct the coumarin core, yielding 6-bromo-4-methylcoumarin. Subsequently, a regioselective bromination of the coumarin at the C3 position is carried out using N-bromosuccinimide (NBS) to produce 3,6-dibromo-4-methylcoumarin. The final step employs a microwave-assisted Perkin rearrangement of the 3,6-dibromo-4-methylcoumarin in the presence of a base, which facilitates a ring contraction to form the desired this compound with high efficiency.

Experimental Protocols

Step 1: Synthesis of 6-bromo-4-methylcoumarin via Pechmann Condensation

This procedure details the acid-catalyzed cyclization of 4-bromophenol with ethyl acetoacetate.

Materials:

-

4-Bromophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, add 4-bromophenol (1.0 eq).

-

To this, add ethyl acetoacetate (1.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly and with constant stirring, add concentrated sulfuric acid (2.5 eq).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus.

-

The crude product is recrystallized from ethanol to afford pure 6-bromo-4-methylcoumarin.

Step 2: Synthesis of 3,6-dibromo-4-methylcoumarin

This protocol describes the regioselective bromination of 6-bromo-4-methylcoumarin at the 3-position.

Materials:

-

6-bromo-4-methylcoumarin

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-4-methylcoumarin (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,6-dibromo-4-methylcoumarin.

Step 3: Synthesis of this compound via Perkin Rearrangement

This procedure outlines the microwave-assisted ring contraction of 3,6-dibromo-4-methylcoumarin to the final product.[1]

Materials:

-

3,6-dibromo-4-methylcoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, 1M)

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, place 3,6-dibromo-4-methylcoumarin (1.0 eq) and ethanol.

-

Add an aqueous solution of sodium hydroxide (3.0 eq).

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 300W for 5 minutes, maintaining the temperature at approximately 80°C.[1]

-

After the reaction is complete, cool the vessel.

-

Transfer the reaction mixture to a beaker and acidify to pH 2 with 1M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Solid | 63-66 | - |

| 6-Bromo-4-methylcoumarin | C₁₀H₇BrO₂ | 239.07 | Solid | 174-176 | ~75-85 |

| 3,6-Dibromo-4-methylcoumarin | C₁₀H₆Br₂O₂ | 317.96 | Solid | (Predicted) ~200-205 | ~70-80 |

| This compound | C₁₀H₇BrO₃ | 255.07 | Solid | 240-242 | >90[1] |

Yields are approximate and can vary based on reaction scale and optimization.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Perkin rearrangement, a base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The mechanism involves several key steps initiated by the nucleophilic attack of a hydroxide ion.

This guide provides a robust and efficient pathway for the synthesis of this compound. The use of microwave-assisted synthesis in the final step significantly reduces reaction time and improves yield, making this an attractive method for researchers in the field.[1] The protocols provided herein are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales.

References

An In-depth Technical Guide to the Chemical Properties of 5-bromo-3-methyl-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-methyl-benzofuran-2-carboxylic acid is a halogenated derivative of the benzofuran scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom and a methyl group to the core structure can significantly influence the compound's physicochemical properties and biological activity, making it a valuable subject for research and development. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential biological significance of this compound, based on available data for the compound and its close structural analogs.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly accessible literature. However, data for the parent compound and closely related derivatives provide valuable insights into its expected properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₇BrO₃ | [1] |

| Molecular Weight | 255.06 g/mol | Calculated from the molecular formula. |

| CAS Number | 50638-08-9 | As listed by a chemical supplier. |

| Predicted XlogP | 3.2 | Predicted for the isomeric 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid[1]. |

| Predicted pKa | 2.93 ± 0.30 | Predicted for the related 5-bromo-1-benzofuran-2-carboxylic acid[2]. |

| Melting Point | Not available | Data for the related 5-bromo-1-benzofuran-2-carboxylic acid is 257 °C[2]. The 3-methyl group may slightly alter this value. |

| Boiling Point | Not available | Predicted for the related 5-bromo-1-benzofuran-2-carboxylic acid is 370.9 ± 22.0 °C[2]. |

| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring (chemical shifts will be influenced by the bromine substituent). - A singlet for the methyl group at the 3-position. - A downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range). - Quaternary carbons of the benzofuran ring. - Aromatic carbons (chemical shifts influenced by bromine). - A signal for the methyl carbon. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). - Fragmentation patterns may include the loss of CO₂, CO, and the bromine atom. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹). - C-O stretching bands for the furan ring and carboxylic acid. - Aromatic C-H and C=C stretching bands. - A C-Br stretching band in the fingerprint region. |

Synthesis and Reactivity

While a specific, validated protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methods for constructing the benzofuran-2-carboxylic acid scaffold. One such effective method is the Perkin rearrangement of a substituted 3-bromocoumarin.

Proposed Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from a known procedure for a structurally similar compound.

Materials:

-

6-bromo-4-methylcoumarin (starting material)

-

N-Bromosuccinimide (NBS)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Microwave reactor

Procedure:

-

Synthesis of 3,6-dibromo-4-methylcoumarin: 6-bromo-4-methylcoumarin is reacted with N-bromosuccinimide in a suitable solvent under radical initiation (e.g., AIBN or benzoyl peroxide) to yield 3,6-dibromo-4-methylcoumarin.

-

Microwave-Assisted Perkin Rearrangement:

-

To a microwave reaction vessel, add 3,6-dibromo-4-methylcoumarin.

-

Add ethanol and a solution of sodium hydroxide.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction progress by thin-layer chromatography.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel and transfer the contents to a round-bottom flask.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Reactivity

The benzofuran ring is generally susceptible to electrophilic substitution. The bromine atom at the 5-position will influence the regioselectivity of further reactions. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The methyl group at the 3-position can also be a site for further functionalization.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not reported. However, the benzofuran scaffold is a common feature in many biologically active compounds. It is plausible that this compound could exhibit antimicrobial or anticancer activities, which are common for halogenated benzofurans.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors feature heterocyclic scaffolds. A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as the MAP kinase pathway.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Experimental Workflow for Biological Screening

A general workflow for screening the biological activity of this compound would involve initial in vitro assays followed by more complex cell-based and potentially in vivo studies.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents an intriguing yet underexplored molecule. Based on the chemistry of related compounds, it can be synthesized and is expected to possess a range of chemical properties that make it a valuable building block for the development of novel pharmaceuticals and other functional materials. Further experimental investigation is required to fully elucidate its physicochemical characteristics and to explore its potential biological activities. The information and proposed methodologies in this guide provide a solid foundation for researchers interested in pursuing studies on this and related benzofuran derivatives.

References

An In-depth Technical Guide to 5-bromo-3-methyl-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-methyl-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofurans are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and known biological activities of structurally related compounds, with a focus on their potential modulation of cellular signaling pathways.

Chemical Identity and Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid |

| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)O |

| InChI Key | XXPAQRBXERJCQH-UHFFFAOYSA-N |

Data sourced from PubChem and extrapolated for the target compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for constructing the benzofuran ring system, followed by functional group modifications. A common strategy involves the synthesis of the corresponding ethyl ester followed by hydrolysis to the carboxylic acid.

General Synthetic Approach: Perkin Rearrangement

A highly efficient method for the synthesis of benzofuran-2-carboxylic acids is the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[1] This method offers significant advantages over traditional heating, including drastically reduced reaction times and high yields.

Experimental Protocol: Microwave-Assisted Synthesis of a Benzofuran-2-carboxylic Acid Derivative [1]

This protocol describes the synthesis of a structurally related compound and can be adapted for the target molecule.

-

Starting Material: A suitably substituted 3-bromocoumarin.

-

Reaction Setup: To a microwave vessel, add the 3-bromocoumarin, ethanol, and sodium hydroxide.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified power (e.g., 300W) and temperature (e.g., 79°C) for a short duration (e.g., 5 minutes) with stirring.

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is concentrated. The residue is dissolved in water and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

A detailed, step-by-step synthesis of this compound would require specific adaptation of this general procedure, likely starting from a 6-bromo-4-methylcoumarin derivative.

Biological Activity and Signaling Pathways

Benzofuran derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The biological effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways.

Inhibition of NF-κB and mTOR Signaling Pathways

Several studies have highlighted the potential of benzofuran-2-carboxylic acid derivatives to inhibit the nuclear factor-kappa B (NF-κB) and the mammalian target of rapamycin (mTOR) signaling pathways.[6][7][8][9][10][11][12][13] These pathways are crucial regulators of cellular processes such as inflammation, cell proliferation, survival, and apoptosis, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The inhibition of these pathways by benzofuran derivatives can lead to a variety of downstream effects, including the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.

Below is a generalized representation of how a benzofuran derivative might inhibit the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by a benzofuran derivative.

Quantitative Data

While specific experimental data for this compound is limited in the public domain, data for closely related compounds can provide valuable insights. For instance, the synthesis of various substituted benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement consistently yields products in the range of 95-99%.[1]

Table of Representative Data for Substituted Benzofuran-2-Carboxylic Acids:

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Microwave-assisted Perkin rearrangement | 99 | 227-228 | [1] |

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Multi-step synthesis | 30 | 196-197 | [3] |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Multi-step synthesis | 30 | 212-214 | [3] |

Experimental Workflow

The development and evaluation of a novel benzofuran derivative like this compound typically follows a structured workflow from synthesis to biological characterization.

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Formation of 5-bromo-3-methyl-benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: The Perkin Rearrangement

The primary and most efficient method for the synthesis of this compound is the Perkin rearrangement of a substituted 3-bromocoumarin. This reaction, first reported by W. H. Perkin, involves the transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions.[1] The reaction can be performed under traditional heating or, more efficiently, with microwave assistance, which significantly reduces reaction times from hours to minutes while maintaining high yields.[1]

Mechanism of the Perkin Rearrangement

The mechanism of the Perkin rearrangement for the formation of this compound is a base-catalyzed process. The key steps are as follows:

-

Ring Fission: The reaction is initiated by a nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3,x-dibromo-y-methylcoumarin precursor. This leads to the cleavage of the coumarin ring.

-

Formation of a Phenoxide Intermediate: The ring-opened intermediate exists as a phenoxide anion.

-

Intramolecular Nucleophilic Substitution: The phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide.

-

Cyclization and Product Formation: This attack results in the formation of the benzofuran ring and the displacement of the bromide ion, yielding the sodium salt of this compound.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product.[1]

A proposed mechanistic pathway is illustrated in the diagram below.

Caption: Proposed mechanism for the Perkin rearrangement.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a benzofuran-2-carboxylic acid derivative via a microwave-assisted Perkin rearrangement, adapted for the synthesis of the title compound.[1]

Synthesis of this compound

Materials:

-

3,6-Dibromo-4-methylcoumarin (starting material)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Dichloromethane (for TLC)

-

Ethyl acetate (for TLC)

Procedure:

-

To a microwave vessel, add 3,6-dibromo-4-methylcoumarin (1 equivalent).

-

Add ethanol and sodium hydroxide (3 equivalents).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes at 79°C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:ethyl acetate (3:1).

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dissolve the resulting crude product in a minimum amount of water.

-

Acidify the solution to pH 1 with concentrated hydrochloric acid, which will result in the precipitation of the product.

-

Collect the solid product by vacuum filtration and dry it in an oven at 80°C.

The general workflow for this synthesis is depicted below.

Caption: General experimental workflow for the synthesis.

Data Presentation

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |

| 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 99 | 227-228 | 2.60 (3H, s, -CH₃), 3.95 and 4.00 (each 3H, s, -O-CH₃), 6.98 (1H, s), 7.09 (1H, s)[1] |

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 30 | 196-197 | 2.48 (3H, s, -COCH₃), 2.69 (3H, s, -CH₃), 7.72 (1H, s, Ar-H), 12.89 (1H, s, -OH)[2] |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Corresponding 3-bromocoumarin precursor | 30 | 212-214 | 2.50 (3H, s, -CH₃), 2.62 (3H, s, -COCH₃), 3.84 (3H, s, -OCH₃), 3.92 (3H, s, -OCH₃), 7.47 (1H, s, Ar-H), 13.41 (1H, br. s, -COOH)[2] |

Note: The synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involved direct bromination of the benzofuran ring, not a Perkin rearrangement of a brominated coumarin.[2]

Conclusion

The formation of this compound is efficiently achieved through the Perkin rearrangement of a corresponding 3,x-dibromo-y-methylcoumarin. The microwave-assisted version of this reaction offers a rapid and high-yielding synthetic route. The mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular cyclization. This guide provides the foundational knowledge for the synthesis and understanding of the formation of this and related benzofuran derivatives, which are of significant interest in the development of new therapeutic agents.

References

The Biological Potential of 5-Bromo-3-Methyl-Benzofuran-2-Carboxylic Acid: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and potent biological activities.[1] Their structural scaffold is a key feature in numerous natural products and synthetic molecules with therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a bromine atom into the benzofuran ring, as seen in 5-bromo-3-methyl-benzofuran-2-carboxylic acid, is often associated with enhanced biological efficacy.[4] This technical guide provides a comprehensive overview of the known biological activities of structurally similar bromo-substituted benzofuran derivatives, offering insights into the potential of this compound as a lead compound in drug discovery programs. While direct experimental data for this specific molecule is limited in the public domain, the information presented herein for its close analogs serves as a strong predictive foundation for its biological profile.

Anticancer Activity

Bromo-substituted benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2] The presence of the bromine atom is often correlated with increased cytotoxic potential.[2]

Quantitative Data for Anticancer Activity of Related Bromo-Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various bromo-substituted benzofuran derivatives against several cancer cell lines. This data highlights the potential potency of this class of compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-bromo-3-{[phenylmethylidene]amino}[5]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Multiple bacteria and fungi | - | [1] |

| 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid amides | - | - | |

| 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa, K562, MOLT-4 | 25, 30, 180 | |

| 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa, K562, MOLT-4 | 40, 35, 45 | |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa, K562, MOLT-4 | 85, 60, 70 | |

| Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa, K562, MOLT-4 | 20, 25, 30 | |

| Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa, K562, MOLT-4 | 35, 40, 30 |

Antimicrobial Activity

The benzofuran scaffold is a recognized pharmacophore for the development of antimicrobial agents.[4] The incorporation of bromine at the C-5 position, as in the target molecule, has been shown to be a favorable substitution for antibacterial and antifungal activity.[4]

Quantitative Data for Antimicrobial Activity of Related Bromo-Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for bromo-substituted benzofuran derivatives against various microbial strains, indicating their potential as antimicrobial leads.

| Compound | Microbial Strain(s) | MIC (µg/mL) | Reference |

| 8-bromo-3-{[phenylmethylidene]amino}[5]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Various bacteria and fungi | - | [1] |

| Bromo- and nitro-functionalized benzofuran derivatives | P. aeruginosa, E. coli | 0.5 - 1 | [4] |

| Benzofuran derivatives with two bromo substituents | Various bacteria and fungi | - | [4] |

| Halogen derivatives of 3-benzofurancarboxylic acids | Gram-positive bacteria, Candida spp. | 50 - 200 |

Potential Mechanisms of Action

The biological activities of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways. For anticancer effects, apoptosis induction and inhibition of pro-survival pathways are common mechanisms. Their anti-inflammatory properties are often linked to the suppression of inflammatory signaling cascades.

Anticancer Signaling Pathways

Benzofuran derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2] Furthermore, they can inhibit critical pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[5][6]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[6] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of benzofuran-2-carboxylic acid derivatives, based on methodologies reported in the literature.

General Synthesis of Benzofuran-2-Carboxylic Acids

A common method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-bromocoumarins.

Procedure:

-

A substituted 3-bromocoumarin is dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added to the mixture.

-

The reaction mixture is heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the wealth of data on structurally related bromo-substituted benzofuran derivatives strongly suggests its potential as a promising candidate for drug discovery. The presence of the 5-bromo and 2-carboxylic acid moieties are key pharmacophoric features that have been consistently associated with significant anticancer and antimicrobial activities. Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The mechanistic insights and experimental protocols provided in this guide offer a solid framework for such future research endeavors.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jopcr.com [jopcr.com]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Technical Review of Its Synthesis, Potential Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. While direct experimental data for this specific compound is limited in publicly available literature, this document consolidates information on closely related analogues to project its chemical properties, potential synthetic routes, and likely biological activities. The benzofuran nucleus is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The introduction of a bromine atom and a methyl group to this scaffold is anticipated to modulate its biological profile, making this compound a compound of significant interest for further investigation.

Chemical Properties and Synthesis

Based on its structure, this compound is expected to be a crystalline solid with a molecular formula of C₁₀H₇BrO₃ and a molecular weight of approximately 271.07 g/mol .

Proposed Synthetic Pathway:

A plausible and efficient route for the synthesis of this compound is through a multi-step process commencing with a Perkin rearrangement, followed by electrophilic bromination. A microwave-assisted approach can significantly expedite the initial Perkin rearrangement.

Experimental Protocols

Proposed Synthesis of 3-methyl-benzofuran-2-carboxylic acid via Microwave-Assisted Perkin Rearrangement[1]

This protocol is adapted from the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[1]

-

Reaction Setup: To a microwave vessel, add the appropriate 3-bromo-4-methylcoumarin precursor (1 equivalent).

-

Reagent Addition: Add ethanol (e.g., 5 mL per 0.17 mmol of coumarin) and sodium hydroxide (3 equivalents).

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 300W) with stirring, maintaining a temperature of approximately 79°C for 5 minutes.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator. Dissolve the crude product in a minimal volume of water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1. This will precipitate the carboxylic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration and dry it in an oven at 80°C.

Proposed Bromination of 3-methyl-benzofuran-2-carboxylic acid

This is a general procedure based on the bromination of similar benzofuran derivatives.[2]

-

Dissolution: Dissolve the 3-methyl-benzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Brominating Agent: Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) (1 to 1.1 equivalents) in the same solvent to the reaction mixture, with stirring. The reaction may be performed at room temperature or with gentle heating.

-

Reaction Time: Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quenching: Pour the reaction mixture into cold water to quench the reaction.

-

Extraction: If a non-aqueous solvent was used, extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove excess bromine) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Potential Biological Activities

While specific data for this compound is not available, extensive research on its analogues suggests potent antimicrobial and anticancer activities.

Antimicrobial Activity

Bromo-substituted benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The position and number of bromine substituents, along with other functional groups, play a crucial role in determining the antimicrobial spectrum and potency.

| Compound Structure | Target Organism(s) | MIC (μg/mL) | Reference |

| Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 50 - 200 | [4] |

| Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Candida albicans, C. parapsilosis | 100 | [4] |

| Benzofuran derivatives with two bromo substituents | Various bacterial strains | 29.76-31.96 (mmol/L) | [3] |

Anticancer (Cytotoxic) Activity

Numerous studies have highlighted the cytotoxic potential of bromo- and methyl-substituted benzofuran derivatives against various human cancer cell lines. The presence of a bromine atom often enhances the cytotoxic effects.[2][5]

| Compound ID | Derivative Structure | HeLa (Cervical Cancer) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | MOLT-4 (Leukemia) IC₅₀ (µM) | Reference |

| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | 25 | 30 | 180 | [6] |

| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 | [6] |

| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 85 | 60 | 70 | [6] |

| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 | [6] |

| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 | [6] |

Proposed Mechanism of Action

The anticancer activity of benzofuran derivatives is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:

Based on studies of related compounds, this compound may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival while inhibiting apoptosis.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. Based on the extensive literature on its structural analogues, it is highly probable that this compound will exhibit significant antimicrobial and anticancer properties. The proposed synthetic routes are efficient and adaptable, paving the way for its synthesis and subsequent biological evaluation. Further research is warranted to elucidate its precise biological activities, mechanism of action, and potential as a lead compound in drug discovery programs. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive In-Silico Analysis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Guide to Theoretical Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust framework for the theoretical investigation of 5-bromo-3-methyl-benzofuran-2-carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] A thorough understanding of the structural, electronic, and spectroscopic properties of this compound through computational modeling is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics.

This document provides a detailed protocol for performing density functional theory (DFT) calculations to predict the molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. Furthermore, it establishes a workflow for validating the computational results against available experimental data for analogous structures.

Experimental Protocols: A Computational Approach

The theoretical calculations detailed herein are grounded in well-established quantum chemical methods that have proven effective for studying benzofuran and its derivatives.[5][6]

1. Molecular Structure and Optimization:

The initial 3D structure of this compound will be constructed using molecular modeling software. A full geometry optimization will then be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311G(d,p) basis set.[5] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization will be carried out without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Vibrational Analysis:

The harmonic vibrational frequencies will be calculated from the optimized geometry using the B3LYP/6-311G(d,p) method.[5] The resulting frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A uniform scaling factor is typically applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

3. Electronic Properties:

The electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), will be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular electrostatic potential (MEP) will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For higher accuracy in energy calculations, single-point energy refinements can be performed using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set such as cc-pVTZ.[5]

4. Validation of Results:

The accuracy of the theoretical calculations will be benchmarked by comparing the calculated geometric parameters (bond lengths and angles) of the benzofuran core with experimental X-ray crystallographic data of structurally related compounds.[7][8][9][10][11] This comparison provides a measure of confidence in the predictive power of the chosen computational methodology.

Data Presentation: Predicted Molecular Properties

The quantitative results from the theoretical calculations will be organized into the following tables for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | Calculated Value | C2-C3-C3a | Calculated Value |

| C3-C3a | Calculated Value | C3-C3a-C4 | Calculated Value |

| C3a-C4 | Calculated Value | C3a-C4-C5 | Calculated Value |

| C4-C5 | Calculated Value | C4-C5-C6 | Calculated Value |

| C5-C6 | Calculated Value | C5-C6-C7 | Calculated Value |

| C6-C7 | Calculated Value | C6-C7-C7a | Calculated Value |

| C7-C7a | Calculated Value | C7-C7a-O1 | Calculated Value |

| C7a-O1 | Calculated Value | C7a-O1-C2 | Calculated Value |

| O1-C2 | Calculated Value | O1-C2-C3 | Calculated Value |

| C5-Br | Calculated Value | C4-C5-Br | Calculated Value |

| C3-C(CH3) | Calculated Value | C2-C3-C(CH3) | Calculated Value |

| C2-C(COOH) | Calculated Value | C3-C2-C(COOH) | Calculated Value |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | Calculated Value | Calculated Value | Calculated Value | C=O stretch (COOH) |

| ν2 | Calculated Value | Calculated Value | Calculated Value | O-H stretch (COOH) |

| ν3 | Calculated Value | Calculated Value | Calculated Value | C-H stretch (Aromatic) |

| ν4 | Calculated Value | Calculated Value | Calculated Value | C-H stretch (Methyl) |

| ν5 | Calculated Value | Calculated Value | Calculated Value | C-Br stretch |

| ... | ... | ... | ... | ... |

Table 3: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Visualization of the Computational Workflow

The logical flow of the theoretical calculations can be visualized as follows:

Caption: Workflow for theoretical calculations.

This comprehensive in-silico approach will provide profound insights into the fundamental properties of this compound, thereby facilitating its potential development as a therapeutic agent. The outlined protocols and data presentation formats are designed to ensure clarity, reproducibility, and robust validation of the theoretical findings.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-3-cyclohexylsulfinyl-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the primary synthetic pathway, starting materials, and detailed experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Overview of Synthetic Strategy

The principal synthetic route to this compound involves a two-step process commencing with commercially available starting materials. The core benzofuran structure is constructed via a cyclization reaction, followed by hydrolysis to yield the final carboxylic acid. This approach offers a reliable and scalable method for producing the target compound.

Synthetic Pathway

The synthesis proceeds as follows:

-

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate. This key step involves the reaction of 5-bromosalicylaldehyde with ethyl 2-bromopropionate. This reaction builds the benzofuran ring system with the desired substitution pattern.

-

Step 2: Hydrolysis to this compound. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

A visual representation of this synthetic pathway is provided below.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents is provided in the table below.

| Compound Name | Molecular Formula | CAS Number | Supplier |

| 5-bromosalicylaldehyde | C₇H₅BrO₂ | 1761-61-1 | Commercially available from major chemical suppliers |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 535-11-5 | Commercially available from major chemical suppliers |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 584-08-7 | Commercially available from major chemical suppliers |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 68-12-2 | Commercially available from major chemical suppliers |

| Sodium Hydroxide | NaOH | 1310-73-2 | Commercially available from major chemical suppliers |

| Ethanol | C₂H₅OH | 64-17-5 | Commercially available from major chemical suppliers |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Commercially available from major chemical suppliers |

| Hydrochloric Acid (concentrated) | HCl | 7647-01-0 | Commercially available from major chemical suppliers |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate

This procedure is adapted from analogous syntheses of related benzofuran-2-carboxylates.

Procedure:

-

To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

To the stirred suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate as a solid.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Melting Point | Not reported |

| Appearance | Off-white to yellow solid |

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

Procedure:

-

Dissolve ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >90% |

| Melting Point | Not reported |

| Appearance | White to off-white solid |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis is robust and utilizes readily available starting materials, making it suitable for laboratory-scale production. The provided data and visualizations aim to facilitate the successful execution of this synthesis by researchers in the field of drug discovery and development.

An In-depth Technical Guide to the Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Perkin rearrangement, a powerful method for the synthesis of benzofuran-2-carboxylic acids. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, present in numerous biologically active compounds. This document details the reaction mechanism, experimental protocols for both traditional and modern synthetic approaches, and quantitative data to aid in reaction optimization.

Core Concepts: The Perkin Rearrangement

The Perkin rearrangement, first reported by William Henry Perkin in 1870, is a name reaction that involves the ring contraction of a 3-halocoumarin in the presence of a hydroxide base to yield a benzofuran-2-carboxylic acid.[1][2] This transformation proceeds via a base-catalyzed ring fission of the coumarin's lactone, followed by an intramolecular nucleophilic substitution.[3][4][5]

The general reaction scheme is as follows:

3-Halocoumarin → Benzofuran-2-carboxylic acid

This rearrangement is a robust method for accessing a variety of substituted benzofuran-2-carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[6][7]

Reaction Mechanism

The mechanism of the Perkin rearrangement is a two-stage process:

-

Ring Fission: The reaction is initiated by a rapid base-catalyzed cleavage of the lactone ring in the 3-halocoumarin.[5] This step results in the formation of a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[5]

-

Cyclization: The second, slower stage involves the intramolecular cyclization of the intermediate.[5] The phenoxide anion attacks the vinyl halide, leading to the formation of the benzofuran ring and displacement of the halide ion.[3][4]

The following diagram illustrates the mechanistic pathway of the Perkin rearrangement.

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocols

Detailed methodologies for both traditional and microwave-assisted Perkin rearrangement are presented below. The microwave-assisted approach offers significant advantages in terms of reduced reaction times and often higher yields.[3]

3.1. Traditional Method

This protocol is based on classical heating under reflux.

-

Materials:

-

3-Halocoumarin

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or Methanol

-

Hydrochloric acid (HCl) for workup

-

-

Procedure:

-

Dissolve the 3-halocoumarin in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for approximately 3 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the alcohol.

-

Dissolve the residue in a minimum amount of water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

3.2. Microwave-Assisted Method

This modern approach provides an expedited synthesis.[3]

-

Materials:

-

3-Bromocoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

To a microwave vessel, add the 3-bromocoumarin (e.g., 0.167 mmol).[3]

-

Add ethanol (e.g., 5 ml) and sodium hydroxide (e.g., 0.503 mmol).[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[3]

-

Monitor the reaction by TLC.

-

After the reaction is complete, concentrate the mixture on a rotary evaporator.[3]

-

Dissolve the crude product in a minimum volume of water.

-

Acidify with hydrochloric acid to precipitate the free acid form of the benzofuran-2-carboxylic acid.[3]

-

Isolate the product by filtration.

-

The following workflow diagram illustrates the general experimental procedure for the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement.

Caption: General Experimental Workflow for Benzofuran Synthesis.

Quantitative Data

The efficiency of the Perkin rearrangement can be significantly influenced by the reaction conditions. The following table summarizes key quantitative data from a study on the microwave-assisted synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin.[3]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | [3] |

| Reagents | Ethanol, Sodium Hydroxide | [3] |

| Method | Microwave-Assisted | [3] |

| Microwave Power | 300W or 400W | [3] |

| Reaction Time | 5 minutes | [3] |

| Temperature | 79°C | [3] |

| Yield | 99% | [3] |

In contrast, the traditional method for this transformation requires a reaction time of approximately 3 hours at reflux to achieve a quantitative yield.[3]

Conclusion

The Perkin rearrangement remains a highly relevant and efficient method for the synthesis of benzofuran-2-carboxylic acids. While the traditional protocol is effective, the adoption of microwave-assisted techniques offers a significant improvement in terms of reaction time and energy efficiency, making it an attractive option for modern synthetic laboratories. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 2. Perkin Rearrangement [drugfuture.com]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 5-bromo-3-methyl-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public-access databases, this guide presents a comprehensive analysis based on predicted data and established spectroscopic principles for analogous benzofuran derivatives. The document outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for the identification and characterization of this molecule. Detailed experimental protocols for synthesis and spectroscopic analysis, derived from established methods for similar compounds, are also provided to facilitate further research and drug development efforts.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution patterns on the benzofuran ring system play a crucial role in modulating their biological efficacy. This compound represents a key scaffold with potential for further functionalization in drug discovery programs. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide a detailed spectroscopic profile of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Singlet (broad) | - |

| H4 | ~ 7.8 | Doublet | ~ 2.0 |

| H6 | ~ 7.5 | Doublet of Doublets | ~ 8.7, 2.0 |

| H7 | ~ 7.4 | Doublet | ~ 8.7 |

| -CH₃ | ~ 2.4 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 165 |

| C2 | ~ 145 |

| C3 | ~ 115 |

| C3a | ~ 128 |

| C4 | ~ 125 |

| C5 | ~ 117 |

| C6 | ~ 124 |

| C7 | ~ 113 |

| C7a | ~ 154 |

| -CH₃ | ~ 10 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Aromatic) | Stretching | 1550 - 1600 | Medium |

| C-O (Benzofuran) | Stretching | 1200 - 1250 | Strong |

| C-Br | Stretching | 500 - 600 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 254/256 | Moderate |

| [M-H₂O]⁺ | 236/238 | Low |

| [M-COOH]⁺ | 209/211 | High |

| [C₉H₆BrO]⁺ | 225/227 | Moderate |

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, adapted from established methods for similar compounds.

Synthesis

A plausible synthetic route to this compound is the hydrolysis of its corresponding ethyl ester. The ethyl ester can be synthesized via the reaction of ethyl 2-(4-bromo-2-formylphenoxy)propanoate with a suitable base.

Materials:

-

Ethyl 2-(4-bromo-2-formylphenoxy)propanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide to the ethanolic solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Parameters (ESI-MS):

-

Ionization mode: Positive or negative ion mode.

-

Mass range: m/z 50-500.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The tabulated data and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. While direct experimental verification is pending, the information presented herein serves as a valuable reference for the synthesis, identification, and structural confirmation of this and related benzofuran derivatives. Further experimental studies are encouraged to validate and refine the predicted spectroscopic data.

An In-depth Technical Guide to the X-ray Crystallography of 5-Bromo-3-Methyl-Benzofuran Derivatives

This technical guide provides a comprehensive overview of the X-ray crystallographic studies of various 5-bromo-3-methyl-benzofuran derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of these compounds. This document details the experimental methodologies for synthesis, crystallization, and X-ray diffraction analysis, and presents key crystallographic data in a structured format.

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antimicrobial, antitumor, and antiviral properties[1][2]. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents[3][4]. This guide summarizes the crystallographic data for a series of 5-bromo-3-methyl-benzofuran derivatives, providing valuable insights into their molecular geometry and intermolecular interactions.

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray data collection of 5-bromo-3-methyl-benzofuran derivatives are detailed below. These protocols are based on established procedures reported in the scientific literature.

Synthesis of 5-Bromo-3-substituted-benzofuran Derivatives:

A common synthetic route to the sulfinyl-substituted benzofuran derivatives involves a two-step process:

-

Synthesis of the Sulfanyl Precursor: A solution of the corresponding 5-bromo-3-sulfanyl-benzofuran derivative is prepared in a suitable solvent such as dichloromethane.

-

Oxidation: To this stirred solution, 3-chloroperoxybenzoic acid (m-CPBA) is added in small portions at a controlled temperature, typically around 273 K (0 °C)[5][6][7]. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure[5][6].

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 5-bromo-3-sulfinyl-benzofuran derivative[5][6].

Single Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the purified compound. Common solvents used for crystallization include acetone, ethyl acetate, and tetrahydrofuran[1][2][5][6][7]. The solution is left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over a period of several days.

X-ray Data Collection and Structure Refinement:

The crystallographic data for the derivatives are collected using a single-crystal X-ray diffractometer, commonly a Bruker SMART APEXII CCD area-detector, with Mo Kα radiation (λ = 0.71073 Å)[1][2][5][6][7][8]. The data is collected at a low temperature, typically around 173 K, to minimize thermal vibrations of the atoms.

The collected diffraction data is processed for cell refinement and data reduction. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[1][2][5][6][7]. The software packages used for these processes often include SHELXS97 for structure solution and SHELXL97 for refinement[1][2][7].

Crystallographic Data of 5-Bromo-3-Methyl-Benzofuran Derivatives

The following tables summarize the key crystallographic data for a selection of 5-bromo-3-methyl-benzofuran derivatives.

Table 1: Crystal Data and Structure Refinement for 5-Bromo-3-methyl-benzofuran Derivatives with a Phenylsulfinyl or Phenylsulfonyl Group.

| Compound Name | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran | C₁₅H₁₀BrClO₂S | 369.65 | Monoclinic | P2₁/c | 11.530(6) | 5.834(3) | 22.045(13) | 90 | 100.602(16) | 90 | 1457.6(15) | 4 |